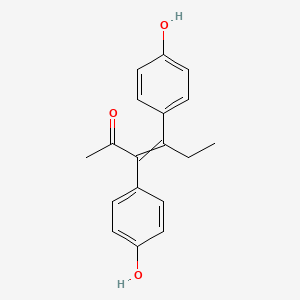![molecular formula C14H21O2P B14376232 Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane CAS No. 89845-67-0](/img/structure/B14376232.png)
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include phosphorylation and dephosphorylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl benzoylmethylphosphonate
- Diethyl phenacylphosphonate
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
89845-67-0 |
|---|---|
Molekularformel |
C14H21O2P |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-(2-diethylphosphorylethenoxy)ethylbenzene |
InChI |
InChI=1S/C14H21O2P/c1-3-17(15,4-2)13-12-16-11-10-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
IVXMFTPOEXOJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)C=COCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


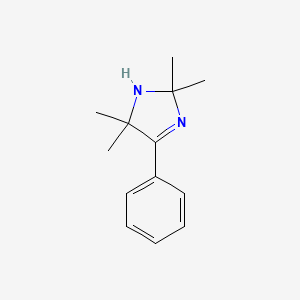
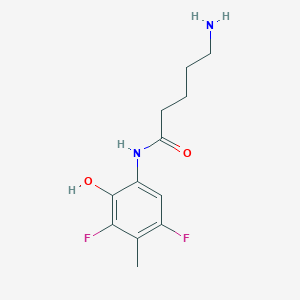

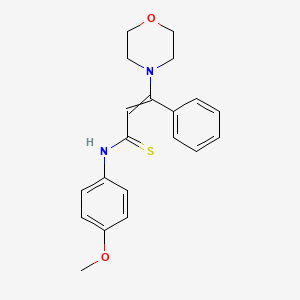
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
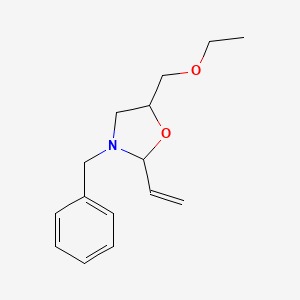
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
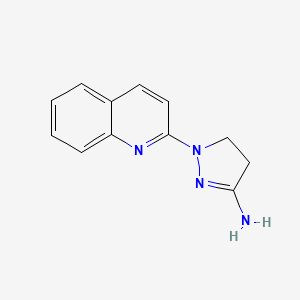

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

